An In-Depth Technical Guide to 2,3-Dipalmitoyl-sn-glycerol: Chemical Structure, Properties, and Biological Activity
An In-Depth Technical Guide to 2,3-Dipalmitoyl-sn-glycerol: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-dipalmitoyl-sn-glycerol, a key diacylglycerol (DAG) isomer. Diacylglycerols are critical second messengers in a multitude of cellular signaling pathways, with their primary role being the activation of protein kinase C (PKC). This document details the chemical structure and physicochemical properties of 2,3-dipalmitoyl-sn-glycerol, outlines its function in the broader context of the phospholipase C (PLC) signaling cascade, and provides detailed experimental protocols for its synthesis, purification, and the subsequent in vitro assessment of its biological activity through a protein kinase C assay. The information herein is intended to serve as a valuable resource for researchers in cellular biology, pharmacology, and drug development.
Chemical Structure and Properties
2,3-Dipalmitoyl-sn-glycerol is a diacylglycerol molecule in which two palmitic acid chains are esterified to the sn-2 and sn-3 positions of a glycerol (B35011) backbone. The "sn" designation refers to the stereospecific numbering of the glycerol molecule, which is crucial for its specific biological recognition and activity.
Chemical Structure:
Table 1: Chemical and Physical Properties of 2,3-Dipalmitoyl-sn-glycerol
| Property | Value | Reference |
| IUPAC Name | [(2R)-2,3-bis(hexadecanoyloxy)propyl] hexadecanoate | [1] |
| Synonyms | 2,3-Dipalmitin, 2,3-Di-O-palmitoyl-sn-glycerol | [1] |
| CAS Number | 6076-30-8 | [2] |
| Molecular Formula | C35H68O5 | [1][2] |
| Molecular Weight | 568.91 g/mol | [1][2] |
| Melting Point | 67-70 °C | |
| Storage Temperature | -20°C | [3] |
| Appearance | Solid | |
| Purity | ≥98% | [2] |
Role in Cellular Signaling: The Phospholipase C Pathway
2,3-Dipalmitoyl-sn-glycerol, as a diacylglycerol, is a pivotal second messenger molecule generated through the hydrolysis of plasma membrane phospholipids (B1166683) by phospholipase C (PLC). This signaling cascade is initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) by extracellular stimuli such as hormones, growth factors, and neurotransmitters.
Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] While IP3 diffuses into the cytosol to trigger the release of calcium from the endoplasmic reticulum, DAG remains in the plasma membrane.[4][5] Here, it serves as a docking site and allosteric activator for protein kinase C (PKC).[6][7] The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces a conformational change that relieves autoinhibition, leading to the phosphorylation of a wide array of downstream protein substrates.[8] This phosphorylation cascade ultimately governs a diverse range of cellular processes, including proliferation, differentiation, apoptosis, and secretion.[6]
Experimental Protocols
Chemoenzymatic Synthesis of 2,3-Dipalmitoyl-sn-glycerol
This protocol describes a two-step chemoenzymatic synthesis of 2,3-dipalmitoyl-sn-glycerol, adapted from methodologies for synthesizing structured lipids.[9][10]
Materials:
-
sn-Glycerol-3-phosphate
-
Palmitic acid
-
Immobilized lipase (B570770) (e.g., Novozym 435)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (B109758) (DCM), anhydrous
-
n-Hexane, anhydrous
-
Alkaline phosphatase
-
Tris buffer
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Enzymatic Acylation of sn-Glycerol-3-phosphate:
-
Dissolve sn-glycerol-3-phosphate and a molar excess of palmitic acid in anhydrous n-hexane.
-
Add immobilized lipase (e.g., 10% w/w of substrates).
-
Incubate the reaction mixture at a controlled temperature (e.g., 45°C) with constant shaking for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter to remove the immobilized enzyme.
-
Evaporate the solvent under reduced pressure to obtain the crude 2,3-dipalmitoyl-sn-glycero-1-phosphate.
-
-
Chemical Acylation (if necessary for the second palmitoyl (B13399708) group, depending on lipase specificity) and Deprotection:
-
This step may be combined with step 1 if a non-specific lipase is used or modified based on the starting material. For a specific synthesis, a protected glycerol starting material might be used, followed by deprotection.
-
If starting with a protected glycerol, the second palmitoylation can be achieved using palmitic acid, DCC, and DMAP in anhydrous DCM.
-
To dephosphorylate the product from step 1, dissolve the crude product in Tris buffer (pH 8.0).
-
Add alkaline phosphatase and incubate at 37°C for 2-4 hours.
-
Extract the product with a mixture of chloroform (B151607) and methanol.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield crude 2,3-dipalmitoyl-sn-glycerol.
-
Purification by Flash Chromatography
Purification of the crude product is essential to remove unreacted starting materials and byproducts.[11]
Materials:
-
Crude 2,3-dipalmitoyl-sn-glycerol
-
Silica gel for flash chromatography
-
Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Staining solution (e.g., phosphomolybdic acid)
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or hexane).
-
Column Packing: Pack a flash chromatography column with silica gel slurried in hexane.
-
Loading: Load the dissolved sample onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might start from 100% hexane and gradually increase to 20-30% ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Analysis: Spot fractions on a TLC plate, develop in a hexane/ethyl acetate mobile phase, and visualize the spots using a suitable stain (e.g., phosphomolybdic acid stain followed by heating).
-
Pooling and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain purified 2,3-dipalmitoyl-sn-glycerol.
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol outlines a method to assess the ability of the synthesized 2,3-dipalmitoyl-sn-glycerol to activate PKC in vitro.[12][13]
Materials:
-
Purified 2,3-dipalmitoyl-sn-glycerol
-
Recombinant human PKC isoform (e.g., PKCα)
-
PKC substrate peptide (e.g., a peptide containing a PKC phosphorylation consensus sequence)
-
ATP, [γ-³²P]ATP (radioactive) or a fluorescence-based detection system
-
Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
Trichloroacetic acid (TCA) or phosphocellulose paper for radioactive assays
-
Scintillation counter
Procedure:
-
Lipid Vesicle Preparation:
-
In a glass tube, mix 2,3-dipalmitoyl-sn-glycerol and phosphatidylserine in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Dry the film under vacuum for at least 1 hour.
-
Resuspend the lipid film in kinase assay buffer by sonication or vortexing to form small unilamellar vesicles.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Kinase assay buffer
-
Lipid vesicles (containing 2,3-dipalmitoyl-sn-glycerol and PS)
-
PKC substrate peptide
-
Recombinant PKC enzyme
-
-
Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
-
Termination and Detection (Radioactive Method):
-
Stop the reaction by adding an equal volume of ice-cold 20% TCA.
-
Spot the reaction mixture onto phosphocellulose paper squares.
-
Wash the papers extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the papers using a scintillation counter.
-
-
Data Analysis:
-
Compare the PKC activity in the presence of 2,3-dipalmitoyl-sn-glycerol to a negative control (without DAG) and a positive control (e.g., phorbol (B1677699) esters).
-
An increase in substrate phosphorylation in the presence of 2,3-dipalmitoyl-sn-glycerol indicates its ability to activate PKC.
-
References
- 1. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. bosterbio.com [bosterbio.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Efficient two-step chemo-enzymatic synthesis of all-trans-retinyl palmitate with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Association of diacylglycerol kinase ζ with protein kinase C α: spatial regulation of diacylglycerol signaling - PMC [pmc.ncbi.nlm.nih.gov]
